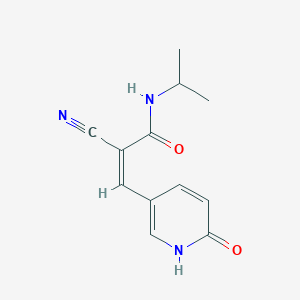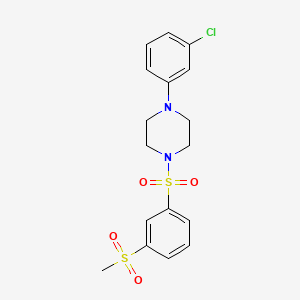
1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine” is a chemical compound with the molecular formula C17H19ClN2O4S2 . It has a molecular weight of 414.927 Da .
Synthesis Analysis
There are several synthetic routes for similar compounds. For instance, the synthesis of piperazine derivatives often includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine” can be represented by the linear formula C17H19ClN2O4S2 .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
The synthesis of piperazine derivatives, including those related to 1-(3-Chlorophenyl)-piperazine, involves multi-step chemical processes. For instance, derivatives have been synthesized for their potential biological activities, showcasing the compound's utility as a precursor in medicinal chemistry. The synthesis process often involves reactions such as alkylation, reduction, and functional group transformations, highlighting the compound's versatility in generating pharmacologically active molecules (J.V.Guna et al., 2009).
Biological Activities and Applications
Antimicrobial and Anticancer Potential
Certain piperazine derivatives exhibit moderate antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This suggests the compound's utility in developing new antimicrobial agents. Furthermore, some derivatives have shown promise as anticancer agents, indicating the potential of 1-(3-Chlorophenyl)-piperazine derivatives in oncological research and treatment strategies (L. Yurttaş et al., 2014).
Pharmacological Tool Development
Derivatives of 1-(3-Chlorophenyl)-piperazine have been utilized in the development of pharmacological tools, such as radioligands, for studying adenosine receptors. This application underscores the compound's significance in neuroscience research, providing insights into receptor functions and aiding in the development of receptor-targeted therapies (T. Borrmann et al., 2009).
Enzymatic Metabolism Studies
The compound's derivatives have been studied for their metabolic pathways in human liver microsomes, revealing insights into their biotransformation and the enzymes involved. Such studies are crucial for understanding the pharmacokinetics and safety profiles of potential drug candidates, aiding in the design of molecules with improved efficacy and reduced toxicity (Mette G. Hvenegaard et al., 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-25(21,22)16-6-3-7-17(13-16)26(23,24)20-10-8-19(9-11-20)15-5-2-4-14(18)12-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJGCDDLUQLYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

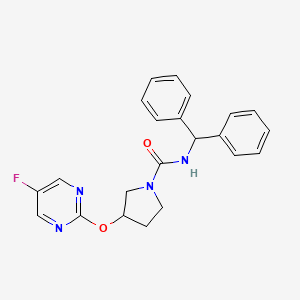
![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)
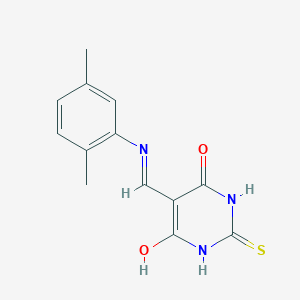


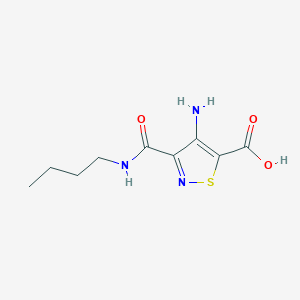
![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)
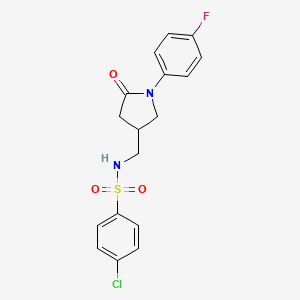



![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(Trifluoromethyl)spiro[2.3]hexan-5-one](/img/structure/B2461939.png)
